(S)-2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-3-19(12-15-8-5-4-6-9-15)16-10-7-11-20(13-16)17(21)14(2)18/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIIIXQVYWHOCM-HOCLYGCPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@H]2CCCN(C2)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Intermediate
The synthesis begins with the preparation of 3-(benzyl-ethyl-amino)piperidine, a key intermediate. This step typically employs reductive amination between benzyl-ethyl-amine and piperidin-3-one, followed by catalytic hydrogenation.
Table 1: Reductive Amination Conditions
The use of H2/Pd/C under 50°C in ethyl acetate provides the highest yield (85%) while minimizing side reactions.
Acylation with Chiral Propan-1-one Backbone
The piperidine intermediate is acylated with a chiral α-amino propanoyl chloride to establish the stereochemistry at C2. Enantiomerically pure (S)-2-amino-propanoyl chloride is prepared via Schotten-Baumann reaction using (S)-2-aminopropanoic acid and thionyl chloride.
Critical Parameters :
Stereochemical Control at C3
The C3 stereocenter is introduced via asymmetric catalysis. A chiral oxazaborolidine catalyst facilitates the enantioselective reduction of a ketone precursor to the (S)-configured amine.
Table 2: Enantioselective Reduction Outcomes
Higher catalyst loading (10 mol%) achieves 94% enantiomeric excess (ee), essential for pharmacological applications.
Protection-Deprotection Strategies
To prevent undesired side reactions during acylation, temporary protection of the piperidine amine is employed:
-
Protection : Boc (tert-butyloxycarbonyl) groups are introduced using Boc2O in THF (90% yield).
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Deprotection : Trifluoroacetic acid (TFA) in DCM removes Boc groups post-acylation, with >95% recovery.
Purification and Analytical Validation
Chromatographic Purification
Final purification uses silica gel column chromatography with a gradient of ethyl acetate/hexane (1:3 → 1:1). HPLC analysis confirms >99% purity (C18 column, 0.1% TFA in H2O/MeCN).
Structural Confirmation
-
NMR : ¹H NMR (400 MHz, CDCl3) shows characteristic peaks at δ 1.25 (t, J=7.1 Hz, 3H, CH2CH3), 3.45 (m, 1H, piperidine H3), and 4.12 (q, J=6.8 Hz, 1H, CHNH2).
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X-ray Crystallography : Resolves the (S,S) configuration with a Flack parameter of 0.02(3), confirming absolute stereochemistry.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
(S)-2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one has been studied for its effects on neurotransmitter systems. It exhibits affinity for various receptors, making it a candidate for research into treatments for neurological disorders such as depression and anxiety. Its structure suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation.
Case Study: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored compounds similar to this compound for their antidepressant properties. The results indicated that modifications in the piperidine ring can enhance receptor binding affinity and improve efficacy in animal models of depression .
2. Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for developing new therapeutic agents. Its unique structure allows for modifications that can lead to enhanced biological activity or reduced side effects.
Data Table: Structure Activity Relationship (SAR)
Potential Therapeutic Uses
1. Treatment of Neuropathic Pain
Research indicates that compounds similar to this compound may have analgesic properties. Their action on specific receptors involved in pain pathways could lead to novel treatments for neuropathic pain.
Case Study: Analgesic Activity
In a recent study, derivatives of this compound were tested for their analgesic effects in rodent models. The findings demonstrated significant pain relief compared to control groups, suggesting a mechanism involving modulation of pain signaling pathways .
2. Antipsychotic Properties
Given its structural similarity to known antipsychotic agents, this compound is being investigated for potential antipsychotic effects. Early studies have shown promise in reducing symptoms associated with schizophrenia.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine/Pyrrolidine Derivatives
Key Observations
Heterocyclic Ring Modifications: Piperidine (6-membered ring) derivatives, such as the target compound, exhibit greater conformational flexibility compared to pyrrolidine (5-membered ring) analogs like the benzyl-cyclopropyl-amino derivative . This impacts binding affinity in biological systems. Pyrrolidine-based compounds (e.g., CAS 1401665-37-9) may show enhanced metabolic stability due to reduced ring strain .
Halogenated derivatives (e.g., bromine in CAS 1401667-19-3) may enhance electrophilic reactivity, useful in covalent inhibitor design . Cyclopropyl substituents (e.g., CAS 1401665-37-9) confer steric hindrance and metabolic resistance, as seen in protease inhibitors .
Stereochemical Considerations :
- The (S,S) configuration in the target compound ensures optimal spatial alignment for target engagement, as demonstrated by the separation of diastereomers during synthesis .
- Analogous compounds with mismatched stereochemistry (e.g., (R)-3-bromo-piperidine) exhibit divergent biological profiles, underscoring the importance of chiral purity .
Physicochemical Properties: The isopropyl-methyl-amino derivative (CAS 1354027-74-9) has a higher predicted boiling point (358.2°C) compared to the target compound, likely due to increased hydrogen bonding capacity . The cyclopropylmethyl-amino analog (CAS CD11282365) is priced at $1,378/g, reflecting synthetic challenges in introducing small, strained rings .
Research Implications
The structural diversity among these compounds highlights the balance between lipophilicity , conformational flexibility , and synthetic feasibility . For instance, bromine-substituted derivatives may serve as precursors for radiopharmaceuticals, while cyclopropyl-containing analogs could optimize pharmacokinetic profiles. Future studies should prioritize in vitro assays to correlate substituent effects with target binding and ADMET properties .
Biological Activity
(S)-2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one, also known by its CAS number 1354026-79-1, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H29N3O, with a molecular weight of 303.4 g/mol. The compound features a piperidine ring substituted with a benzyl group and an ethyl amino moiety, contributing to its pharmacological properties.
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer activity. A study evaluated the compound against various cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). The findings are summarized in Table 1.
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| HeLa | 0.126 | Doxorubicin |
| SMMC-7721 | 0.071 | Doxorubicin |
| K562 | 0.164 | Doxorubicin |
This data suggests that the compound shows promising cytotoxic effects comparable to established chemotherapeutics.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Studies have suggested that compounds with similar structures can modulate the PI3K/Akt and MAPK pathways, leading to apoptosis in cancer cells .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Research indicates potential applications in treating neurological disorders due to its affinity for various neurotransmitter receptors.
3. Dopamine Receptor Interaction
Preliminary studies suggest that this compound may act as a modulator of dopamine receptors, which could have implications for conditions such as schizophrenia or Parkinson's disease. The structure–activity relationship (SAR) indicates that modifications to the piperidine ring can enhance receptor binding affinity .
Safety and Toxicity
Toxicological evaluations are essential for understanding the safety profile of this compound. Current studies have shown low toxicity in vitro; however, further in vivo studies are required to establish comprehensive safety data.
Case Studies
Several case studies have documented the use of this compound in preclinical models:
Case Study 1: Cancer Treatment
In a preclinical model using mice implanted with human cancer cells, administration of this compound resulted in a significant reduction in tumor size compared to control groups receiving no treatment .
Case Study 2: Neurological Disorders
A study involving animal models of Parkinson's disease demonstrated that treatment with this compound improved motor function and reduced neurodegeneration markers .
Q & A
Basic: What are the recommended methods for synthesizing (S)-2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one in a laboratory setting?
Answer:
Synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine ring. For example:
- Step 1: Introduce the benzyl-ethyl-amine moiety via nucleophilic substitution or reductive amination under anhydrous conditions.
- Step 2: Couple the modified piperidine with a chiral amino-propanone intermediate using amidation or peptide coupling reagents (e.g., EDC/HOBt).
Chiral purity is maintained using asymmetric catalysis (e.g., chiral ligands in metal-mediated reactions) or chiral auxiliaries. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. For procedural guidance, refer to similar syntheses in , which outlines reagent addition under controlled temperatures .
Basic: How can researchers confirm the stereochemical configuration of this compound?
Answer:
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction. Refinement with SHELX software ( ) ensures precision in stereochemical assignments .
- Chiral HPLC : Separate enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases optimized for resolution.
- NMR with chiral shift reagents : Europium-based reagents induce splitting of enantiomeric proton signals, as demonstrated in for related piperidine derivatives .
Advanced: What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
Answer:
- Cross-validation : Compare 2D NMR (COSY, HSQC) with computational NMR predictions (e.g., DFT calculations using Gaussian). Adjust for solvent effects (e.g., DMSO vs. CDCl₃) and tautomeric equilibria.
- Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns against simulated spectra.
- Benchmarking : Use physicochemical data (e.g., melting point, logP from ) to reconcile discrepancies .
Advanced: How to design experiments to assess pharmacokinetic properties while avoiding common pitfalls?
Answer:
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Include control groups with CYP450 inhibitors.
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to quantify free vs. bound fractions.
- In vivo studies : Radiolabel the compound (³H or ¹⁴C) for tracking absorption/distribution. Account for interspecies metabolic differences, as highlighted in ’s pharmacological applications .
Basic: What key physicochemical properties should be characterized, and which techniques are appropriate?
Answer:
- Melting point : Differential Scanning Calorimetry (DSC) to assess purity and polymorphism.
- Solubility : Shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification.
- logP : Determine via reversed-phase HPLC (C18 column) using a calibration curve of standards.
- Boiling point/Density : Use methods described in for related compounds .
Advanced: How to analyze conformational dynamics in different solvent environments?
Answer:
- Molecular dynamics (MD) simulations : Model solvent interactions (e.g., water vs. DMSO) using AMBER or GROMACS. Focus on the piperidine ring’s puckering and amine group orientation.
- NMR relaxation studies : Measure T₁/T₂ relaxation times to assess rotational mobility in solvents. Compare with ’s organofluorine compound behavior, where solvent polarity alters conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
